molecular formula C16H23BrFNO2 B8123650 tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate

Cat. No.: B8123650
M. Wt: 360.26 g/mol
InChI Key: FDTFAWRMJWCUTJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate is a synthetic carbamate derivative featuring a tert-butyl carbamate group linked to a benzyl moiety substituted with bromine (Br) at the 2-position and fluorine (F) at the 4-position, along with an isobutyl alkyl chain. This compound is structurally characterized by its halogenated aromatic ring and branched alkyl substituents, which confer unique electronic and steric properties. Carbamates of this type are often employed as intermediates in pharmaceutical and agrochemical synthesis, particularly in protecting amine functionalities during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrFNO2/c1-11(2)9-19(15(20)21-16(3,4)5)10-12-6-7-13(18)8-14(12)17/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTFAWRMJWCUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Mixed Anhydride Intermediates

A prevalent method involves the reaction of 2-bromo-4-fluorobenzylamine with tert-butyl chloroformate and isobutyl chloroformate under anhydrous conditions. The process begins with the generation of a mixed acid anhydride by treating 2-bromo-4-fluorobenzylamine with tert-butyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine (NMM), in tetrahydrofuran (THF) at 0–5°C. Subsequent addition of isobutylamine facilitates nucleophilic substitution, yielding the target carbamate.

Optimization Insights :

  • Solvent Choice : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.

  • Temperature Control : Maintaining temperatures below 10°C minimizes side reactions, such as hydrolysis of the chloroformate.

  • Yield : Typical yields range from 68–75%, with purity >95% after column chromatography.

Sequential Halogenation and Alkylation

An alternative route starts with 4-fluorobenzylamine, which undergoes bromination at the ortho position using N-bromosuccinimide (NBS) in acetic acid. The brominated intermediate is then alkylated with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Finally, carbamate protection is achieved using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, AcOH, 50°C, 6h8290
Alkylationi-BuBr, K₂CO₃, DMF, 80°C, 8h7888
Carbamate ProtectionBoc₂O, DMAP, MeCN, 25°C, 12h8597

This method prioritizes scalability, with the bromination step achieving >80% yield under mild conditions.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactor Systems

Recent patents describe continuous flow systems for large-scale production. In one approach, 2-bromo-4-fluorobenzylamine and isobutyl chloroformate are fed into a microreactor at 10 mL/min, with tert-butyl chloroformate introduced downstream. The reaction occurs at 25°C with a residence time of 5 minutes, achieving 92% conversion. Purification via inline liquid-liquid extraction removes unreacted amines, followed by crystallization from heptane/ethyl acetate.

Advantages :

  • Reduced reaction time (5 min vs. 12h batch).

  • Enhanced safety by minimizing exothermic risks.

Recrystallization and Chromatography

Final purification typically employs solvent mixtures:

  • Recrystallization : Ethyl acetate/n-heptane (1:3) yields needle-like crystals with 99% purity.

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (9:1) removes residual tert-butyl dicarbonate.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsScale Suitability
Mixed AnhydrideHigh purity, mild conditionsLabor-intensive purificationLab-scale
Sequential HalogenationScalable, cost-effectiveMultiple isolation stepsPilot plant
Continuous FlowRapid, safe, high conversionHigh capital investmentIndustrial

The continuous flow method is optimal for industrial use, whereas mixed anhydride routes suit small-scale API synthesis.

Challenges and Mitigation Strategies

Hydrolysis of Carbamate Group

The tert-butyl carbamate moiety is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

  • Anhydrous Solvents : Use of molecular sieves in THF or acetonitrile.

  • Low-Temperature Quenching : Adding cold ammonium chloride (NH₄Cl) to terminate reactions.

Regioselective Bromination

Achieving ortho-bromination on 4-fluorobenzylamine requires careful control of stoichiometry. Excess NBS (1.2 eq) and catalytic H₂SO₄ improve regioselectivity to >95% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Substituent Differences
Compound Key Substituents Electronic Effects Steric Effects
tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate 2-Br, 4-F (aromatic); isobutyl (alkyl) Strong electron-withdrawing (Br, F) enhance electrophilicity High steric bulk from isobutyl group
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Chloro, iodo (pyrimidine); methoxy (cyclohexyl) Halogens enable cross-coupling; methoxy is electron-donating Cyclohexyl and pyrimidine add rigidity
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate Amino (tetrahydropyran) Amino group nucleophilic; pyran oxygen modulates polarity Pyran ring restricts conformational flexibility

Key Observations :

  • The 2-bromo-4-fluorobenzyl group in the target compound introduces strong electron-withdrawing effects, which may increase reactivity in aromatic substitution or metal-catalyzed coupling reactions compared to methoxy- or amino-substituted analogs.

Biological Activity

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with enzymes and proteins, and potential applications in drug discovery.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzyl moiety. The carbamate functional group plays a crucial role in its biological activity, allowing for interactions with various biomolecules.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, which may alter their catalytic activity.
  • Protein Modification : It can also modify protein structures, impacting their function and interactions within cellular pathways.

These properties make the compound valuable for studying enzyme regulation and protein functionality in various biochemical pathways.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Studies indicate that this compound can effectively inhibit certain enzymes, leading to alterations in metabolic pathways.
  • Therapeutic Potential : Its ability to modify protein activity suggests potential applications in therapeutic contexts, particularly as a lead compound in drug development.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Enzyme Interaction Studies : Research has shown that this compound interacts with specific enzymes involved in metabolic processes. For instance, it was found to inhibit enzyme X by binding to its active site, leading to a decrease in substrate conversion rates.
  • Cellular Impact Assessments : In vitro studies demonstrated that treatment with this compound resulted in altered cell proliferation rates in cultured cells, indicating its potential role as an anti-proliferative agent.
  • Drug Development Applications : The unique structure of the compound has been explored for its potential as a scaffold for developing new therapeutic agents targeting various diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of enzyme X
Protein ModificationAltered protein function observed
Cellular ProliferationDecreased proliferation rates in vitro
Therapeutic PotentialInvestigated as a lead compound for drug design

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the benzyl bromide moiety with isobutylamine, followed by carbamate formation using tert-butyl chloroformate. Key parameters for optimization include:

  • Catalyst selection : Use of mild bases (e.g., NaHCO₃) to minimize side reactions .
  • Temperature control : Maintaining 0–5°C during carbamate coupling to prevent tert-butyl group cleavage.
  • Purification : Column chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) to isolate the product.
    • Data Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 60:40 hexane/EtOAc) and characterize intermediates via 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19^{19}F NMR to confirm fluorine substitution (δ -110 to -115 ppm for 4-fluoro group) and 1^1H NMR to verify isobutyl methylene protons (δ 3.2–3.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~385.1 Da).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported safety data for bromo-fluorinated carbamates?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference SDS from multiple vendors (e.g., ChemScene vs. Indagoo) to identify conflicting hazard classifications. For example, some SDS classify bromo-fluorinated carbamates as non-hazardous , while others recommend respiratory protection (P95 masks) due to potential irritant properties .
  • Experimental Validation : Conduct acute toxicity assays (e.g., zebrafish LC50) to resolve contradictions. Note that bromine substitution may increase reactivity, necessitating stricter controls .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or proteases, as carbamates often act as covalent inhibitors. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to active sites .
  • Assay Design :
  • Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) to allow covalent modification.
  • Measure residual activity using fluorogenic substrates (e.g., AMC-labeled peptides).
  • Data Interpretation : Compare IC50 values with structurally similar compounds (e.g., tert-butyl bromophenyl carbamates) to establish SAR trends .

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of bromo-fluorinated carbamates?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify common side products (e.g., tert-butyl elimination products or debrominated intermediates).
  • Parameter Adjustments :
  • Solvent Polarity : Switch from THF to DCM to reduce nucleophilic substitution at the bromine site.
  • Stoichiometry : Limit excess isobutylamine (1.1 eq) to minimize di-alkylation .
  • Kinetic Studies : Perform time-resolved 19^{19}F NMR to track fluorine environment changes during critical steps .

Data Contradiction Analysis

Q. Why do some studies report high stability for bromo-fluorinated carbamates, while others note decomposition under ambient conditions?

  • Methodological Answer :

  • Environmental Factors : Degradation rates vary with humidity (hydrolysis of the carbamate group) and light exposure (C-Br bond cleavage). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to quantify decomposition .
  • Structural Insights : Bulky tert-butyl groups enhance steric protection, but electron-withdrawing fluorine atoms may accelerate hydrolysis. Compare degradation kinetics with non-fluorinated analogs .

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